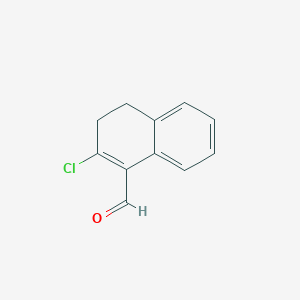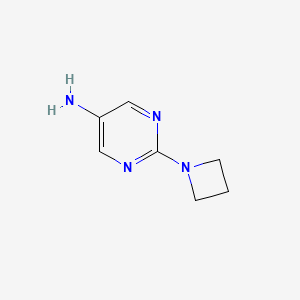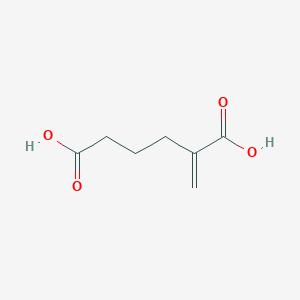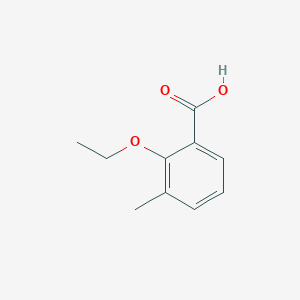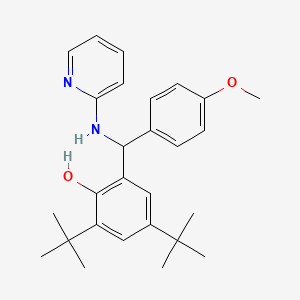
2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol is a complex organic compound with a molecular formula of C26H34N2O2 This compound is characterized by its phenolic structure, which includes tert-butyl groups, a methoxyphenyl group, and a pyridin-2-ylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol typically involves multiple steps. One common method includes the alkylation of 2,4-di-tert-butylphenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the reaction with pyridin-2-ylamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The pyridin-2-ylamino group may interact with biological receptors or enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butyl-6-(4-methoxybenzyl)phenol: Similar structure but lacks the pyridin-2-ylamino group.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties but has a simpler structure.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Used as an antioxidant in rubber and plastic industries
Uniqueness
2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol is unique due to its combination of phenolic, methoxyphenyl, and pyridin-2-ylamino groups.
Propiedades
Número CAS |
91860-23-0 |
|---|---|
Fórmula molecular |
C27H34N2O2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C27H34N2O2/c1-26(2,3)19-16-21(25(30)22(17-19)27(4,5)6)24(29-23-10-8-9-15-28-23)18-11-13-20(31-7)14-12-18/h8-17,24,30H,1-7H3,(H,28,29) |
Clave InChI |
QQHYEOPHRYYZCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




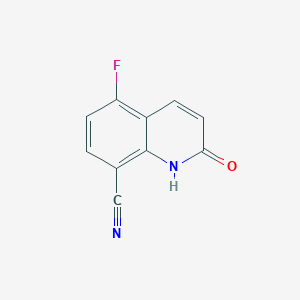
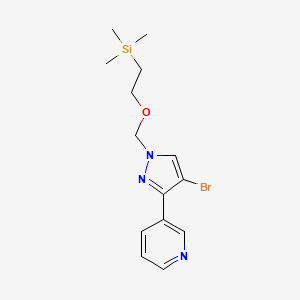
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)

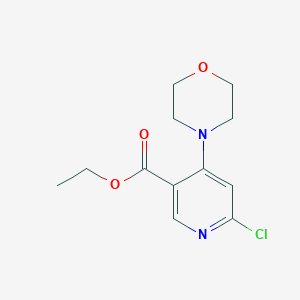
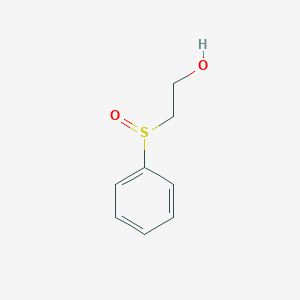
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

